molecular formula C8H4F6 B1322064 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene CAS No. 1214383-47-7

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene

Cat. No.: B1322064
CAS No.: 1214383-47-7
M. Wt: 214.11 g/mol
InChI Key: SZGWOCJKDODZDV-UHFFFAOYSA-N
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Description

Basic Chemical Identity and Classification

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene (CAS: 1214383-47-7) is a polyfluorinated aromatic hydrocarbon with the molecular formula $$ \text{C}8\text{H}4\text{F}_6 $$ and a molecular weight of 214.11 g/mol. Its structural identity is characterized by three distinct fluorine-containing substituents on a benzene ring:

  • A trifluoromethyl group (-CF$$_3$$) at position 1
  • A fluoro group (-F) at position 2
  • A difluoromethyl group (-CF$$_2$$H) at position 4

The compound’s SMILES notation is $$ \text{FC(C1=CC=C(C(F)F)C=C1F)(F)F} $$, and its IUPAC name reflects the substituent positions and types. Classified under halogenated derivatives of aromatic hydrocarbons (HS Code: 2903999090), it belongs to a family of advanced fluorinated benzenes with applications in materials science and synthetic chemistry.

Table 1: Fundamental Properties

Property Value/Description
CAS Number 1214383-47-7
Molecular Formula $$ \text{C}8\text{H}4\text{F}_6 $$
Molecular Weight 214.11 g/mol
SMILES $$ \text{FC(C1=CC=C(C(F)F)C=C1F)(F)F} $$
IUPAC Name This compound

Historical Development of Fluorinated Aromatic Compounds

The synthesis of fluorinated aromatics has evolved through key milestones:

  • 1835 : Dumas and Péligot synthesized the first organofluorine compound (methyl fluoride).
  • 1898 : Swarts reported aromatic compounds with fluorinated side chains via antimony trifluoride reactions.
  • 1927 : Schiemann developed the diazofluorination method for aryl fluorides.
  • 1936 : Gottlieb pioneered halogen exchange (Cl → F) using potassium fluoride.
  • 1941 : Bigelow and Fukuhara achieved direct fluorination of benzene with elemental fluorine.
  • 21st Century : Catalytic fluorination and electrophilic methods enabled precise synthesis of multisubstituted fluorobenzenes like this compound.

This compound represents a modern achievement in regioselective fluorination, combining traditional halogen-exchange strategies with contemporary catalytic techniques.

Table 2: Timeline of Key Advances

Year Development Significance
1835 First organofluorine compound Foundation of fluoroorganic chemistry
1927 Schiemann reaction Reliable aryl fluoride synthesis
1941 Direct fluorination of benzene Pathway to perfluorinated aromatics
2020s Multisubstituted fluorobenzenes Tailored electronic/stereochemical profiles

Significance in Fluorine Chemistry Research

The compound’s unique substitution pattern makes it a valuable model for studying:

  • Electronic Effects :
    • The -CF$$3$$ group exerts strong electron-withdrawing inductive effects, while the -CF$$2$$H group introduces moderate electronegativity.
    • Resonance interactions between fluorine substituents alter aromatic π-electron density, influencing reactivity in electrophilic substitution.
  • Steric Considerations :
    • Fluorine’s small van der Waals radius (~1.47 Å) minimizes steric hindrance, preserving planarity in polyfluorinated systems.
  • Materials Science Applications :
    • Enhanced thermal stability (cf. non-fluorinated analogs) due to strong C-F bonds (~480 kJ/mol).
    • Potential use in liquid crystals or semiconductors, as fluorination improves solubility and lowers HOMO-LUMO gaps.

Table 3: Substituent Effects on Aromatic Systems

Substituent Electronic Effect Steric Impact
-CF$$_3$$ Strongly electron-withdrawing Moderate (bulky)
-CF$$_2$$H Moderately electron-withdrawing Low
-F Electron-withdrawing (inductive) Minimal

Position of the Compound in Organofluorine Chemistry

This compound occupies a niche between simpler monofluorobenzenes and perfluorinated systems:

  • Comparative Analysis :
    • Unlike hexafluorobenzene (C$$6$$F$$6$$), it retains hydrogen atoms, enabling further functionalization.
    • Compared to trifluoromethylbenzene (C$$6$$H$$5$$CF$$3$$), the additional -CF$$2$$H and -F groups create a polarized electronic environment for studying additive substituent effects.
  • Synthetic Relevance :
    • Serves as a precursor for pharmaceuticals or agrochemicals, where difluoromethyl groups act as bioisosteres for -OH or -CH$$_3$$.
    • Demonstrates the feasibility of sequential fluorination strategies, combining halogen exchange and catalytic C-F bond formation.

Table 4: Comparison with Related Fluorobenzenes

Compound Substituents Key Properties
Fluorobenzene -F at position 1 Basic fluorinated model
1,3,5-Trifluorobenzene -F at positions 1,3,5 High symmetry, stable
Hexafluorobenzene -F at all positions Planar, chemically inert
4-(Difluoromethyl)-2-fluoro-... -CF$$3$$, -F, -CF$$2$$H Tunable reactivity

Properties

IUPAC Name

4-(difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-6-3-4(7(10)11)1-2-5(6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGWOCJKDODZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621406
Record name 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214383-47-7
Record name 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and General Strategy

The synthesis typically begins with a suitably substituted benzene derivative, such as a halogenated or nitro-substituted aromatic compound, which serves as a platform for sequential fluorination and difluoromethylation reactions.

Introduction of the Trifluoromethyl Group

  • Trifluoromethylation is commonly achieved via copper-catalyzed reactions using trifluoromethylating agents such as trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of copper(I) salts (e.g., tetrakis(acetonitrile)copper(I) tetrafluoroborate).
  • Diaryliodonium salts can be employed as electrophilic partners, reacting with TMSCF₃ under inert atmosphere at room temperature to yield trifluoromethylated arenes with high regioselectivity and yields (~83%).

Fluorination at Position 2

  • Electrophilic fluorination can be performed using reagents like Selectfluor® or HF/pyridine complexes under anhydrous conditions.
  • Alternatively, nucleophilic aromatic substitution (SNAr) can be utilized if a suitable leaving group (e.g., bromide) is present, allowing fluorine incorporation at the desired position.

Difluoromethylation at Position 4

  • Difluoromethylation is achieved via late-stage introduction of the -CF₂H group using difluoromethylating agents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate or difluorocarbene precursors.
  • A stepwise strategy involves coupling aryl halides with difluoromethylating reagents, followed by hydrolysis and decarboxylation to yield difluoromethylated arenes.
  • Metal-catalyzed difluoromethylation using copper or palladium catalysts facilitates the transfer of the difluoromethyl group under mild conditions.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Trifluoromethylation Diaryliodonium salt, TMSCF₃, CuBF₄(MeCN)₄, KF, MeCN, N₂ atmosphere, RT, 25 min Introduction of -CF₃ group at position 1
2 Electrophilic Fluorination Selectfluor® or HF/pyridine, anhydrous conditions Fluorination at position 2
3 Difluoromethylation Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, Pd or Cu catalyst, hydrolysis, decarboxylation Installation of -CF₂H group at position 4

Detailed Research Findings

Yield and Purity

  • The trifluoromethylation step typically achieves yields around 80–90% with high regioselectivity.
  • Fluorination yields vary depending on the method but generally exceed 85% when optimized.
  • Difluoromethylation yields are reported between 70–85%, with electron-deficient aromatic rings favoring higher yields due to better reactivity in decarboxylation steps.

Reaction Conditions and Optimization

  • Temperature control is critical, especially during nitration or fluorination steps, to avoid over-substitution or decomposition.
  • Use of inert atmosphere (N₂ or Ar) prevents oxidation and side reactions.
  • Solvent choice (acetonitrile, THF, or DMSO) influences reaction rates and selectivity.
  • Catalysts such as copper(I) salts enhance trifluoromethylation efficiency, while palladium catalysts are effective for difluoromethylation.

Comparative Data Table of Fluorinated Aromatic Compounds Preparation

Compound Key Substituents Main Preparation Method Yield (%) Key Reagents/Catalysts Reference
4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene -CF₂H (4), -F (2), -CF₃ (1) Sequential trifluoromethylation, fluorination, difluoromethylation 70–90 TMSCF₃, CuBF₄(MeCN)₄, Selectfluor®, Pd/Cu catalysts
2-Fluoro-4-bromotrifluoromethoxybenzene -F, -Br, -OCF₃ Nitration, diazotization, fluoroborate thermolysis 73.5–91 NaNO₂, HBF₄, heat-induced thermolysis
2-(Difluoromethyl)-4-fluoro-1-nitrobenzene -CF₂H, -F, -NO₂ Difluoromethylation of nitroarene ~85 Difluorocarbene precursors, Lewis acid catalysts

Analytical and Characterization Techniques

  • NMR Spectroscopy : ^1H, ^19F, and ^13C NMR confirm the presence and position of fluorinated groups.
  • GC-MS and LC-MS : Assess purity and molecular weight.
  • IR Spectroscopy : Detect functional groups such as nitro and fluorinated substituents.
  • X-ray Crystallography : Used for structural confirmation when crystalline samples are available.
  • HPLC : Quantitative purity analysis using C18 columns and UV detection.

Chemical Reactions Analysis

Scientific Research Applications

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and agrochemicals, supported by comprehensive data tables and case studies.

Medicinal Chemistry

Fluorinated compounds are prevalent in drug design due to their ability to modify biological activity and pharmacokinetic properties. The incorporation of difluoromethyl and trifluoromethyl groups can enhance lipophilicity and metabolic stability.

Case Study: Anticancer Agents

Research has shown that compounds with difluoromethyl groups exhibit improved efficacy in inhibiting cancer cell proliferation. For instance, studies have demonstrated that difluoromethylated phenyl derivatives can selectively target cancer cells while minimizing effects on healthy cells. This selectivity is attributed to the enhanced interaction of these compounds with specific biological targets, such as enzymes involved in tumor growth .

Materials Science

The unique properties of this compound make it suitable for use in advanced materials, particularly in the development of coatings and polymers.

Data Table: Properties of Fluorinated Polymers

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Surface EnergyLow
HydrophobicityHigh

Fluorinated polymers exhibit superior resistance to solvents and high temperatures, making them ideal for applications in harsh environments, such as aerospace and automotive industries.

Agrochemicals

Fluorinated compounds are increasingly being explored for their potential as agrochemicals due to their enhanced biological activity and environmental stability.

Case Study: Herbicides

Research indicates that fluorinated herbicides demonstrate increased potency against a range of weeds compared to their non-fluorinated counterparts. The presence of difluoromethyl groups can improve the herbicide's ability to penetrate plant tissues, leading to more effective weed control .

Comparison with Similar Compounds

4-(Bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene ()

  • Molecular Formula : C₈H₅BrF₄
  • Key Differences : The 4-position substituent is bromomethyl (-CH₂Br) instead of difluoromethyl (-CHF₂).
  • Implications :
    • Bromine’s polarizability increases molecular weight (267.03 g/mol) and density compared to the target compound.
    • The -CH₂Br group is highly reactive in nucleophilic substitution (e.g., Suzuki couplings), whereas -CHF₂ is less reactive but participates in hydrogen bonding .

4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene ()

  • Molecular Formula: C₈H₄F₅NO₃
  • Key Differences: The 4-position has difluoromethoxy (-OCHF₂), and the 2-position has nitro (-NO₂).
  • Implications: The nitro group strongly deactivates the aromatic ring, making electrophilic substitutions challenging. -OCHF₂ introduces resonance effects, slightly counteracting electron withdrawal compared to -CHF₂.

Substituent Effects at the 1-Position

4-(Difluoromethyl)-2-fluoro-1-methylbenzene ()

  • Molecular Formula : C₈H₇F₃
  • Key Differences : The 1-position substituent is methyl (-CH₃) instead of -CF₃.
  • Implications :
    • -CH₃ is electron-donating, increasing electron density on the ring and altering reactivity in electrophilic substitutions.
    • The absence of -CF₃ reduces lipophilicity (lower logP) and thermal stability compared to the target compound .

1-Chloro-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)benzene ()

  • Molecular Formula : C₈H₃ClF₆
  • Key Differences : Substituents are rearranged: -Cl at 1, -CHF₂ at 2, -F at 3, and -CF₃ at 4.
  • Implications :
    • Chlorine’s larger size and electronegativity increase steric hindrance and polar surface area.
    • Multiple EWGs create a highly electron-deficient ring, favoring nucleophilic attack over electrophilic substitution .

Positional Isomerism and Functional Group Diversity

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene ()

  • Molecular Formula : C₈H₅ClF₄O
  • Key Differences : Methoxy (-OCH₃) at 4 and -CF₃ at 3.
  • Implications :
    • Methoxy’s electron-donating resonance effects counteract the electron-withdrawing -CF₃, altering regioselectivity in reactions.
    • This compound may exhibit improved solubility in polar solvents compared to the target .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₈H₄F₆ 238.11 1: -CF₃; 2: -F; 4: -CHF₂ High lipophilicity; drug intermediate
4-(Bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene C₈H₅BrF₄ 267.03 1: -CF₃; 2: -F; 4: -CH₂Br Reactive in cross-coupling reactions
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene C₈H₄F₅NO₃ 257.11 1: -CF₃; 2: -NO₂; 4: -OCHF₂ Herbicide precursor; strong EWG effects
4-(Difluoromethyl)-2-fluoro-1-methylbenzene C₈H₇F₃ 160.14 1: -CH₃; 2: -F; 4: -CHF₂ Lower stability; reduced logP

Biological Activity

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene, with the CAS number 1214383-47-7, is a fluorinated aromatic compound that has garnered attention in various fields including pharmaceuticals and agrochemicals due to its unique chemical properties. This article delves into its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₄F₆
  • Molecular Weight : 214.108 g/mol
  • LogP : 3.78210

These properties indicate a compound that is lipophilic, which can influence its interaction with biological membranes and its bioavailability.

Fluorinated compounds often exhibit altered biological activities compared to their non-fluorinated counterparts. The presence of multiple fluorine atoms in this compound can enhance its binding affinity to certain biological targets, such as enzymes and receptors. This modification can lead to increased potency and selectivity in therapeutic applications.

Case Studies

  • Fluorinated Antibiotics : A study on fluoroacetate derivatives demonstrated their ability to inhibit bacterial growth, suggesting that compounds with similar structures could also exhibit antimicrobial effects .
  • Pharmaceutical Applications : Fluorinated compounds are prevalent in drug design due to their enhanced metabolic stability and bioactivity. Trifluoromethyl groups have been associated with improved pharmacokinetic profiles in several FDA-approved drugs .

Toxicological Considerations

The biological activity of fluorinated compounds must be balanced with their potential toxicity. Studies on related compounds indicate that while they may be effective as therapeutics, they can also exhibit cytotoxicity at higher concentrations or prolonged exposure .

Data Table: Comparison of Fluorinated Compounds

Compound NameCAS NumberMolecular FormulaAntimicrobial ActivityPharmacological Use
This compound1214383-47-7C₈H₄F₆Potentially activeInvestigational
Fluoroacetate144-62-7C₂H₃F₃O₂YesHerbicide
Trifluoromethanesulfonamide123-93-3C₂F₃N₃O₂SYesAntibacterial

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves selective reduction of aromatic trifluoromethyl groups to difluoromethyl substituents via base-promoted elimination. Key steps include:

  • Reagents : Use of bases like NaH or K2CO3 in aprotic solvents (DMF or DMSO) to stabilize intermediates.
  • Mechanism : Formation of a difluoro-p-quinomethide intermediate, trapped by intramolecular nucleophiles (e.g., aminoisobutyric acid derivatives) to achieve cyclization .
  • Purification : Recrystallization or column chromatography to isolate the product with >95% purity.
    • Critical Parameters : Temperature control (40–60°C) and solvent polarity significantly affect reaction rates and byproduct formation.

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to characterize this compound?

  • Methodological Answer :

  • <sup>19</sup>F NMR : Distinct signals for difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups at δ −110 to −120 ppm and −60 to −70 ppm, respectively .
  • FT-IR : Stretching vibrations at 1120–1250 cm<sup>−1</sup> (C-F bonds) and 1450–1550 cm<sup>−1</sup> (aromatic C=C).
  • Mass Spectrometry : Molecular ion peak at m/z 214.11 (calculated for C8H4F6) with fragmentation patterns confirming substituent stability .

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